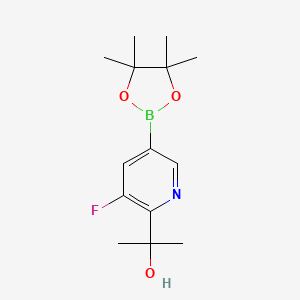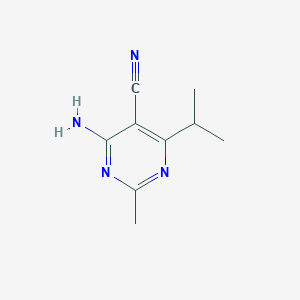![molecular formula C16H20N2O2S B13883510 2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B13883510.png)
2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound features a sulfonamide group attached to a phenyl ring, which is further substituted with a pyridine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the intermediate 4-(4-methylpyridin-3-yl)phenylamine. This intermediate is then reacted with 2-methylpropane-1-sulfonyl chloride under basic conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can be employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to the desired therapeutic effect. The pathways involved often include inhibition of bacterial cell wall synthesis or disruption of metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-methylpyridin-3-yl)phenylamine
- 2-methylpropane-1-sulfonyl chloride
- N-(pyridin-4-yl)pyridin-4-amine
Uniqueness
2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group is particularly important for its activity as an enzyme inhibitor, setting it apart from other similar compounds .
Propiedades
Fórmula molecular |
C16H20N2O2S |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide |
InChI |
InChI=1S/C16H20N2O2S/c1-12(2)11-21(19,20)18-15-6-4-14(5-7-15)16-10-17-9-8-13(16)3/h4-10,12,18H,11H2,1-3H3 |
Clave InChI |
CCIUEGKEWMNTNB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NC=C1)C2=CC=C(C=C2)NS(=O)(=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 4-(4-methylpiperazin-1-yl)-2-[(2,2,2-trifluoroacetyl)-[4-(trifluoromethyl)cyclohexyl]amino]benzoate](/img/structure/B13883436.png)
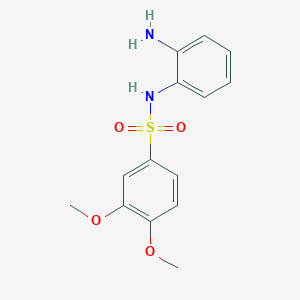
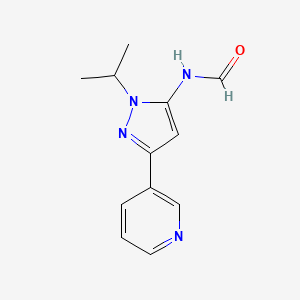
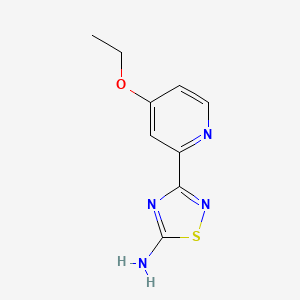
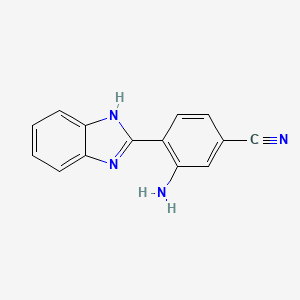
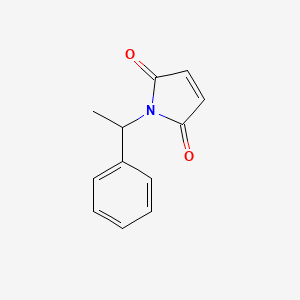
![2-(4-Methoxy-3-nitro-phenyl)-[1,3]dioxolane](/img/structure/B13883471.png)
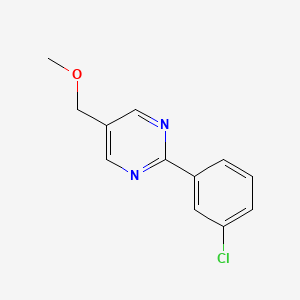
![Methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride](/img/structure/B13883478.png)
